molecular formula C8H10Cl2N2O B6205468 1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride CAS No. 2703774-44-9

1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride

Cat. No.: B6205468
CAS No.: 2703774-44-9
M. Wt: 221.08 g/mol
InChI Key: BWAUHKUEDVIBSF-UHFFFAOYSA-N
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Description

1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O It is a derivative of furo[3,2-b]pyridine, a heterocyclic compound containing both furan and pyridine rings

Preparation Methods

The synthesis of 1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with furo[3,2-b]pyridine as the core structure.

    Functionalization: The furo[3,2-b]pyridine undergoes functionalization to introduce the methanamine group at the 5-position.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the methanamine derivative with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:

    1-{furo[3,2-b]pyridin-2-yl}methanamine dihydrochloride: This compound has a similar structure but differs in the position of the methanamine group.

    Ethanone, 1-furo[3,2-b]pyridin-5-yl: This compound has a ketone group instead of a methanamine group.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

CAS No.

2703774-44-9

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

furo[3,2-b]pyridin-5-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H8N2O.2ClH/c9-5-6-1-2-8-7(10-6)3-4-11-8;;/h1-4H,5,9H2;2*1H

InChI Key

BWAUHKUEDVIBSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)N=C1CN.Cl.Cl

Purity

95

Origin of Product

United States

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